molecular formula C20H15FN2O2S B2678443 N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2H-chromene-3-carboxamide CAS No. 887346-17-0

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2H-chromene-3-carboxamide

Cat. No. B2678443
CAS RN: 887346-17-0
M. Wt: 366.41
InChI Key: MSVJZJMMUNUPSH-UHFFFAOYSA-N
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Description

The compound “N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2H-chromene-3-carboxamide” is a complex organic molecule that contains several functional groups including a fluorobenzyl group, a thiazole ring, and a chromene ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The fluorobenzyl group, thiazole ring, and chromene ring each contribute to the overall structure of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Some general properties can be inferred from the functional groups present. For example, the presence of a fluorobenzyl group suggests that the compound might have interesting electronic properties .

Scientific Research Applications

Chemosensing Applications

Coumarin benzothiazole derivatives, including compounds structurally related to N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2H-chromene-3-carboxamide, have been synthesized and investigated for their photophysical properties and recognition abilities for cyanide anions. These compounds exhibit the ability to recognize cyanide anions through Michael addition reactions, with observable color changes and fluorescence quenching, making them useful as chemosensors (Wang et al., 2015).

Anticholinesterase Activity

A study on coumarin-3-carboxamides bearing tryptamine moiety, closely related to the compound , revealed significant activity against acetylcholinesterase (AChE). These findings suggest potential applications in treating diseases characterized by AChE dysfunction, such as Alzheimer's (Ghanei-Nasab et al., 2016).

Synthesis Methodologies

The solid-phase synthesis of related compounds demonstrates innovative methodologies for creating benzodiazepinones, a class of compounds with various pharmacological applications. This approach offers a versatile and efficient way to synthesize complex molecules (Lee et al., 1999).

Antimicrobial Activities

Research on 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds, which share a structural similarity with the chemical , has shown significant antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Raval et al., 2012).

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as drug discovery, materials science, and chemical biology. Future research could explore the synthesis, properties, and potential applications of this compound .

properties

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O2S/c21-16-7-5-13(6-8-16)9-17-11-22-20(26-17)23-19(24)15-10-14-3-1-2-4-18(14)25-12-15/h1-8,10-11H,9,12H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVJZJMMUNUPSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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